

# 4-Methylphenylacetone chemical properties and structure elucidation

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## Compound of Interest

Compound Name: 4-Methylphenylacetone

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An In-depth Technical Guide on **4-Methylphenylacetone**: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylphenylacetone**, a significant intermediate in the synthesis of various organic molecules.<sup>[1][2]</sup> It details the compound's core chemical properties, the analytical methodologies for its structure elucidation, and detailed experimental protocols for its synthesis.

## Chemical and Physical Properties

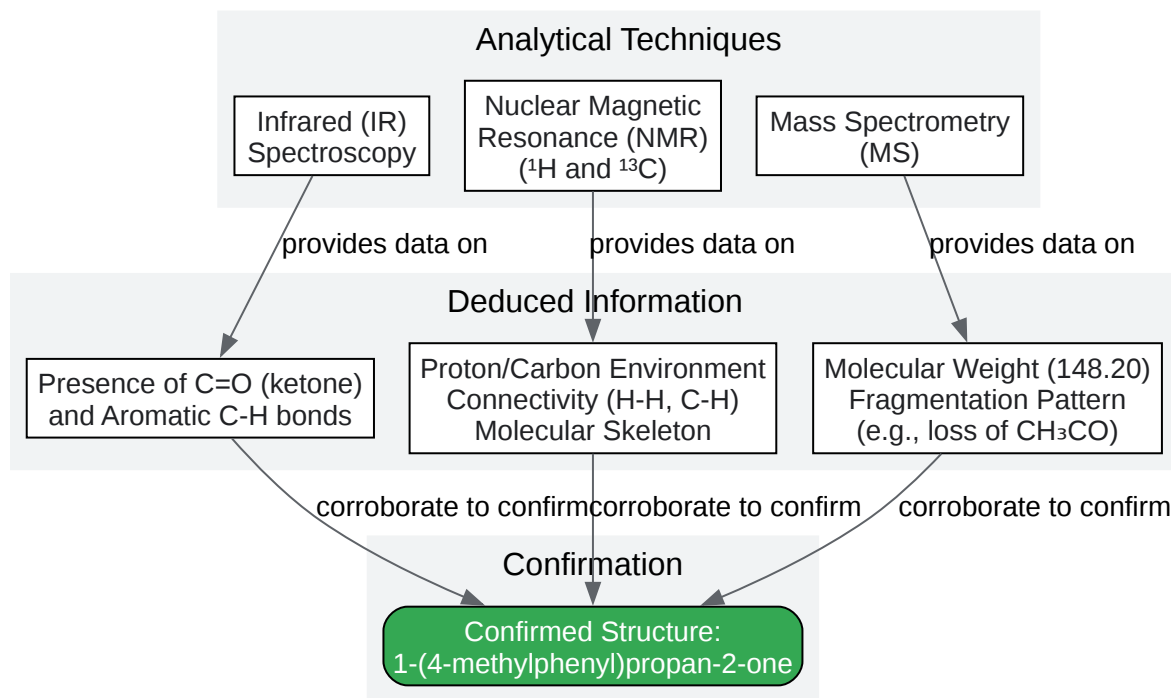
**4-Methylphenylacetone**, also known as p-tolylacetone, is a clear, pale yellow to yellow liquid.<sup>[3][4][5]</sup> Its chemical identifiers and physical properties are summarized below.

| Property          | Value                                         |
|-------------------|-----------------------------------------------|
| IUPAC Name        | 1-(4-methylphenyl)propan-2-one[3][6][7]       |
| Synonyms          | 4-Tolylacetone, p-Methylphenyl acetone[6][8]  |
| CAS Number        | 2096-86-8[3][6][8]                            |
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> O[3][6][7][8] |
| Molecular Weight  | 148.20 g/mol [7][8][9]                        |
| Appearance        | Clear pale yellow to yellow liquid[3][5]      |
| Boiling Point     | 223.1°C at 760 mmHg[4]                        |
| Density           | 0.974 g/cm <sup>3</sup> [4]                   |
| Refractive Index  | 1.5090 - 1.5150 at 20°C[3][5]                 |
| Flash Point       | 97.1°C[4]                                     |
| Solubility        | Slightly soluble in water[4]                  |
| InChI Key         | NOXKUHSBIXPZBJ-UHFFFAOYSA-N[3][7][8]          |
| SMILES            | CC(=O)CC1=CC=C(C)C=C1[3][7]                   |

## Structure Elucidation

The unambiguous identification of **4-Methylphenylacetone** relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's functional groups, connectivity, and overall framework, leading to a conclusive structure confirmation. The general workflow is illustrated in the diagram below.

## Workflow for Structure Elucidation of 4-Methylphenylacetone



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Caption: Logical workflow for the structure elucidation of **4-Methylphenylacetone**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For **4-Methylphenylacetone**, the IR spectrum would be expected to show:

- A strong, sharp absorption band around  $1715\text{ cm}^{-1}$ , characteristic of the C=O (carbonyl) stretch of a ketone.
- Absorption bands in the region of  $3100\text{--}3000\text{ cm}^{-1}$  corresponding to aromatic C-H stretching.
- Bands between  $1600\text{--}1450\text{ cm}^{-1}$  due to C=C stretching within the aromatic ring.

- Peaks corresponding to aliphatic C-H stretching from the methyl and methylene groups. The NIST WebBook provides reference IR spectra for this compound.[\[8\]](#)[\[10\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum would display distinct signals corresponding to the different types of protons:
  - A singlet around 2.1 ppm for the three protons of the methyl ketone group ( $-\text{COCH}_3$ ).
  - A singlet around 2.3 ppm for the three protons of the methyl group on the aromatic ring ( $\text{Ar}-\text{CH}_3$ ).
  - A singlet around 3.6 ppm for the two protons of the methylene group ( $-\text{CH}_2-$ ).
  - Two doublets in the aromatic region (7.0-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. Each doublet would integrate to two protons.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides information on the different carbon environments:
  - A signal at high chemical shift (above 200 ppm) for the carbonyl carbon of the ketone.
  - Four distinct signals in the aromatic region (125-140 ppm) for the six carbons of the para-substituted ring (two with higher intensity due to symmetry).
  - A signal for the methylene carbon ( $-\text{CH}_2-$ ).
  - Signals for the two distinct methyl group carbons (the ketone methyl and the aromatic methyl).

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

- The electron ionization (EI) mass spectrum would show a molecular ion peak ( $[M]^+$ ) at an  $m/z$  ratio corresponding to the molecular weight of the compound, approximately 148.20.[\[8\]](#)  
[\[9\]](#)
- Common fragmentation patterns would include the loss of the acetyl group ( $\bullet\text{CH}_3\text{CO}$ ,  $m/z$  43) leading to a prominent peak at  $m/z$  105, and the formation of a tropylium ion or related fragments characteristic of benzyl-type structures.

## Experimental Protocols

The synthesis of **4-Methylphenylacetone** can be achieved via several routes. The following are two prominent methods cited in the literature.

### Method 1: Condensation and Saponification

This classical two-step method starts from 4-methylbenzyl cyanide and is detailed in US Patent 2,382,686.[\[11\]](#)[\[12\]](#)

#### Step 1: Condensation of 4-Methylbenzyl Cyanide with Ethyl Acetate

- Prepare a solution of sodium ethoxide by dissolving 30 parts by weight of sodium in 300 parts by weight of absolute alcohol.
- Heat the sodium ethoxide solution to reflux under a reflux condenser.
- To the refluxing solution, add a mixture of 131 parts by weight of p-methylbenzyl cyanide and 131 parts by weight of dry ethyl acetate dropwise.
- Continue boiling the mixture for two hours. A portion of the condensation product crystallizes as the sodium salt.
- Evaporate the main portion of the solvent under reduced pressure.
- Dissolve the residue in approximately 1000 parts by weight of ice water.
- Filter the solution and acidify it with acetic acid while cooling with ice. The separated oil is the crude condensation product, alpha-(4-methyl-phenyl)-acetoacetonitrile.

### Step 2: Saponification to **4-Methylphenylacetone**

- Add the crude nitrile product dropwise to ice-cold sulfuric acid while stirring.
- Once the solution is complete, heat the reaction mixture for approximately 2 hours at 80-100°C.
- Cool the reaction mixture and add approximately 10 times its quantity of water while stirring.
- Boil the resulting mixture for several hours under a reflux condenser.
- After cooling, the resulting brown oil (crude **4-methylphenylacetone**) is separated.
- Purify the crude product by vacuum distillation to yield pure **4-methylphenylacetone**.[\[11\]](#)

## Method 2: Friedel-Crafts Acylation of Toluene

This common industrial method involves the acylation of toluene.[\[11\]](#) A related protocol for a similar compound gives insight into the general procedure.[\[13\]](#)

### Step 1: Preparation of Propionyl Chloride (if not commercially available)

- In a reaction vessel, place 370 kg of propionic acid and 300 kg of phosphorus trichloride.
- Slowly heat the mixture with stirring to 50°C and maintain this temperature for 6 hours.
- Allow the mixture to stand for 3 hours, then separate the lower layer of phosphorous acid. The resulting propionyl chloride can be used directly.

### Step 2: Friedel-Crafts Acylation

- In a 500L glass-lined reaction vessel, place 225 kg of anhydrous aluminum trichloride and 160 kg of toluene.
- Cool the vessel and slowly add 120 kg of propionyl chloride dropwise with stirring, ensuring the internal temperature does not exceed 30°C.
- Hydrolyze the cooled reaction mixture by adding it to a separate vessel containing a mixture of ice and water.

- Allow the layers to separate and collect the upper oily layer.
- Wash the organic layer with water and a saturated soda ash solution until neutral.
- Dry the organic layer and remove the toluene by atmospheric distillation.
- Collect the fraction boiling at 96-100°C / 930 Pa to obtain **4-methylphenylacetone** with a purity greater than 98%. The reported yield for this step is 88%.<sup>[11]</sup>

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